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For Researchers, Scientists, and Drug Development Professionals

Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered

significant attention in the field of oncology for its potent cytotoxic activities against a range of

cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of

Jaspine B and its synthetic stereoisomers, supported by experimental data. We delve into the

differential potencies, mechanisms of action, and the experimental methodologies used to

elucidate these properties.

Comparative Cytotoxicity Data
The cytotoxic efficacy of Jaspine B and its stereoisomers has been evaluated across various

human cancer cell lines. The data, primarily presented as half-maximal inhibitory concentration

(IC50) or lethal dose 50 (LD50) values, consistently demonstrates that the natural (2S, 3S, 4R)-

stereoisomer of Jaspine B exhibits the most potent cytotoxic effects.

Table 1: Comparative Cytotoxicity (IC50/LD50 in µM) of Jaspine B and its Stereoisomers in

Human Cancer Cell Lines
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Note: Some studies report qualitative comparisons of toxicity. For A549 cells, diastereomeric

Jaspine B were found to be 10-20 times less toxic than the natural Jaspine B.[4]

Mechanisms of Action: A Dual Mode of Cell Death
Jaspine B and its stereoisomers induce cytotoxicity through at least two distinct signaling

pathways, leading to either apoptosis or a non-apoptotic form of cell death known as

methuosis. The prevailing mechanism can be cell-type dependent.

Apoptosis via Disruption of Sphingolipid Metabolism
In several cancer cell lines, including melanoma and HeLa cells, Jaspine B triggers apoptosis

by interfering with ceramide metabolism.[2][3][5] It acts as an inhibitor of sphingomyelin

synthase (SMS), an enzyme responsible for the conversion of ceramide to sphingomyelin. This

inhibition leads to an intracellular accumulation of ceramide, a pro-apoptotic lipid second

messenger. The elevated ceramide levels initiate a signaling cascade that includes the

externalization of phosphatidylserine, release of cytochrome c from the mitochondria, and

subsequent activation of caspases, ultimately leading to programmed cell death.[5] Studies in

HeLa cells have also shown an upregulation of TNF-α, FasL, and caspase-8, indicating the

involvement of the extrinsic apoptosis pathway.[2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/23571222_Synthesis_and_biological_properties_of_Pachastrissamine_jaspine_B_and_diastereoisomeric_jaspines
https://ar.iiarjournals.org/content/41/6/2875
https://ar.iiarjournals.org/content/anticanres/41/6/2875.full-text.pdf
https://pubmed.ncbi.nlm.nih.gov/19433071/
https://pubmed.ncbi.nlm.nih.gov/19433071/
https://ar.iiarjournals.org/content/41/6/2875
https://ar.iiarjournals.org/content/anticanres/41/6/2875.full-text.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jaspine B

Sphingomyelin Synthase (SMS)

inhibits

Ceramide Accumulation

increased levels

Cytochrome c Release

Death Receptors
(TNF-R, Fas-R)

Phosphatidylserine
Externalization

Caspase Activation

Apoptosis

Caspase-8 Activation

Click to download full resolution via product page

Jaspine B-induced Apoptosis Pathway.

Methuosis: A Caspase-Independent Cell Death
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In other cancer cell lines, such as lung adenocarcinoma A549 cells, Jaspine B induces a form

of caspase-independent cell death called methuosis.[1] This process is characterized by the

formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[1][6] The

signaling pathway leading to methuosis involves the activation of 5' AMP-activated protein

kinase (AMPK).[1] Notably, this pathway appears to be independent of the well-established

PI3K/Akt/mTORC1 signaling axis, which is often implicated in other forms of programmed cell

death.[1] The pan-caspase inhibitor z-VAD does not rescue cells from Jaspine B-induced

cytotoxicity in this context, confirming the non-apoptotic nature of this cell death mechanism.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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